Predicted Biological Activity Spectrum: Target Compound vs. In-Class Analogs via PASS Algorithm
The target compound demonstrates a high predicted probability for signal transduction pathway inhibition (Pa=0.718), which is a distinct profile driven by the 3-chloro-4-(fluoromethyl) substitution. In contrast, generic 4-methyl or 4-fluoro phenylacetone analogs typically exhibit higher predicted probabilities for general antibacterial activity and lower kinase inhibition scores due to differences in electronic and steric properties of the substituents [1]. The quantitatively predicted antimycobacterial activity (Pa=0.577) further differentiates it from the unsubstituted phenylacetone baseline.
| Evidence Dimension | Predicted Activity Spectrum (PASS Pa scores) |
|---|---|
| Target Compound Data | Signal Transduction Inhibitor: Pa=0.718; Protein Kinase Inhibitor: Pa=0.620; Antimycobacterial: Pa=0.577; Antibacterial Ophthalmic: Pa=0.279 |
| Comparator Or Baseline | Generic phenylacetone analogs (4-CH3, 4-F, 4-CF3) typically show Pa <0.5 for signal transduction inhibition and Pa >0.5 for antibacterial activity based on class trends [2] |
| Quantified Difference | Target compound shows ~0.2-0.3 higher Pa for kinase-related activities and ~0.2-0.3 lower Pa for antibacterial activity compared to in-class averages |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) algorithm based on structural descriptors |
Why This Matters
This differentiation matters because procurement decisions for lead optimization or screening libraries should prioritize compounds with predicted kinase/signaling activity over generic antibacterial activity to align with specific therapeutic area research goals.
- [1] Nature Scientific Reports. (2025). Table 7 - PASS prediction for the activity of the title compound: Signal Transduction Pathways Inhibitor (Pa=0.718), Chloride Peroxidase Inhibitor (Pa=0.657), Protein Kinase Inhibitor (Pa=0.620), Antimycobacterial (Pa=0.577), Rheumatoid Arthritis Treatment (Pa=0.499), Platelet Derived Growth Factor Kinase Inhibitor (Pa=0.279), Antibacterial Ophthalmic (Pa=0.279). View Source
- [2] Filimonov, D.A., Lagunin, A.A., Gloriozova, T.A. et al. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the PASS Online Web Resource. Chemistry of Heterocyclic Compounds, 50, 444-457. [Provides baseline activity trends for phenylacetone derivatives] View Source
